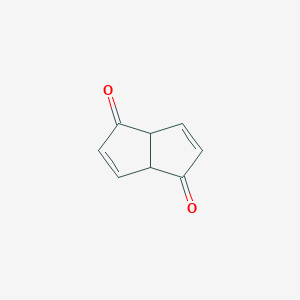

3a,6a-Dihydropentalene-1,4-dione

描述

Historical Context of Dihydropentalene and Pentalene (B1231599) Chemistry

The story of pentalene is a fascinating chapter in the history of organic chemistry, primarily centered around the concept of aromaticity. Pentalene (C₈H₆), composed of two fused five-membered rings, is an 8-π electron system and is thus classified as antiaromatic. wikipedia.org This antiaromatic character renders the parent pentalene highly unstable, and it readily dimerizes at temperatures as low as -100 °C. wikipedia.orgstackexchange.com For a long time, the neutral pentalene molecule remained an elusive synthetic target.

A significant breakthrough came in 1962 with the synthesis of the dilithium (B8592608) pentalenide salt. wikipedia.org The addition of two electrons to the pentalene system creates a 10-π electron dianion (Pn²⁻), which is a stable, planar, and aromatic species, analogous to the cyclooctatetraene (B1213319) dianion. wikipedia.orgrsc.org This discovery opened the door to the rich field of pentalenide organometallic chemistry, where the dianion acts as a robust ligand for a wide array of metals. wikipedia.orgrsc.orgrsc.org

The synthesis of the neutral, parent dihydropentalene was a crucial step towards accessing the pentalene system itself. Early methods involved the pyrolysis of isomers of dicyclopentadiene. wikipedia.org Over the years, more controlled synthetic routes have been developed, including the annulation of cyclopentadiene (B3395910) with α,β-unsaturated ketones, a strategy first reported in 1962. acs.org These dihydropentalenes serve as convenient precursors to pentalenide anions through deprotonation. acs.org The strategic introduction of bulky substituents, such as tert-butyl groups, was later employed to synthesize thermally stable neutral pentalene derivatives by preventing dimerization. wikipedia.org

Significance of the 3a,6a-Dihydropentalene-1,4-dione Core in Modern Organic Synthesis and Materials Science

The this compound core is a valuable scaffold in modern organic chemistry due to the convergence of several key features. The presence of two ketone functionalities in a strained bicyclic system offers a rich platform for a variety of chemical transformations. These carbonyl groups can participate in nucleophilic additions, reductions, and condensation reactions, allowing for the elaboration of the core structure into more complex molecules. This makes it a potentially useful intermediate in the synthesis of natural products and other biologically active compounds. researchgate.net

In the realm of materials science, the dihydropentalene unit is gaining recognition as a building block for novel functional materials. The ability to functionalize the core allows for the tuning of its electronic and physical properties. For instance, dihydropentalene derivatives have been incorporated into conjugated polymers for applications in organic electronics. kaust.edu.sanih.gov The planarity and electron-accepting nature of the dione (B5365651) system, combined with the potential for π-stacking interactions, suggest that this compound and its derivatives could be explored for applications in organic field-effect transistors (OFETs) and other electronic devices. The introduction of specific substituents can modulate the HOMO and LUMO energy levels, thereby influencing the material's charge transport characteristics. rsc.org

Overview of Current Research Trajectories and Academic Interest

Current research involving dihydropentalene systems is multifaceted, spanning from fundamental studies of their electronic structure to their application in sophisticated materials. A significant area of interest lies in the synthesis of novel, functionalized dihydropentalenes with tailored properties. acs.org Researchers are exploring various synthetic methodologies to introduce a range of substituents onto the dihydropentalene core, which in turn influences their solubility, stability, and electronic characteristics. chemrxiv.org

The use of dihydropentalenes as precursors to pentalenide ligands for organometallic chemistry continues to be an active area of investigation. nih.gov The resulting organometallic complexes exhibit unique electronic and catalytic properties, with potential applications in homogeneous catalysis. researchgate.net

Furthermore, computational studies are playing an increasingly important role in understanding the properties of dihydropentalene derivatives. rsc.orgchemrxiv.orgnih.gov Density functional theory (DFT) calculations are employed to predict their electronic structure, aromaticity, and reactivity, guiding the design of new molecules with desired functionalities. nih.govprinceton.edu While specific research on this compound is not extensively documented in publicly available literature, the broader research trends in dihydropentalene chemistry suggest promising avenues for its exploration. Future studies will likely focus on its synthesis, its reactivity in cycloaddition and other transformations, nih.govnih.gov and the investigation of the electronic properties of its derivatives for materials science applications.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₆O₂ |

| Molar Mass | 134.13 g/mol |

| CAS Number | 4945-71-5 |

Structure

3D Structure

属性

CAS 编号 |

4945-71-5 |

|---|---|

分子式 |

C8H6O2 |

分子量 |

134.13 g/mol |

IUPAC 名称 |

3a,6a-dihydropentalene-1,4-dione |

InChI |

InChI=1S/C8H6O2/c9-7-3-1-5-6(7)2-4-8(5)10/h1-6H |

InChI 键 |

OHMSVTZRGLRQNM-UHFFFAOYSA-N |

SMILES |

C1=CC(=O)C2C1C(=O)C=C2 |

规范 SMILES |

C1=CC(=O)C2C1C(=O)C=C2 |

产品来源 |

United States |

Synthetic Methodologies for 3a,6a Dihydropentalene 1,4 Dione and Its Derivatives

Strategies for the Construction of the 3a,6a-Dihydropentalene-1,4-dione Skeleton

The fundamental architecture of the dihydropentalene dione (B5365651) can be assembled through several distinct synthetic routes, each with its own set of advantages and challenges.

Intramolecular cyclization reactions are a cornerstone in the synthesis of cyclic and bicyclic compounds. nih.gov In the context of this compound, this strategy would typically involve a precursor molecule containing two appropriately positioned reactive functional groups that can form a new ring. This is often followed by a dehydration step to create the unsaturated bicyclic system.

Dehydration synthesis is a type of condensation reaction where the joining of two molecules or two parts of the same molecule results in the elimination of a water molecule. byjus.comlibretexts.org This process is fundamental in forming larger molecules from smaller subunits. libretexts.orgyoutube.comkhanacademy.org For instance, the conversion of an alcohol to an alkene is a classic dehydration reaction, often catalyzed by acid. wikipedia.org

A plausible pathway could involve an intramolecular aldol (B89426) condensation of a suitably designed diketo-aldehyde or a related precursor. The initial cyclization would form a hydroxyl-containing intermediate, which would then undergo dehydration to yield the final dihydropentalene dione structure. The efficiency of such cyclizations can be influenced by factors like ring strain and the length of the chain connecting the reactive groups. Pyrolytic methods, which have been used to create dihydropentalenes from precursors like isodicyclopentadiene via dehydration over alumina, also exemplify this strategy. rsc.org

Table 1: Overview of Intramolecular Cyclization and Dehydration Strategy

| Step | Description | Key Features |

|---|---|---|

| Precursor Design | Synthesis of a linear or monocyclic precursor with functional groups poised for cyclization. | Functional groups could include ketones, aldehydes, or esters. |

| Intramolecular Cyclization | Formation of a new five-membered ring through an intramolecular reaction (e.g., aldol, Dieckmann). | Often base or acid-catalyzed. |

| Dehydration | Elimination of a water molecule from the cyclized intermediate to form a double bond. | Can occur spontaneously or require specific dehydrating agents or conditions like heat. wikipedia.org |

Multi-step linear syntheses involve the sequential construction of the target molecule through a series of distinct chemical reactions. arxiv.org This approach allows for the controlled introduction of functional groups and stereocenters. For this compound, a linear synthesis might start from a simple cyclopentane (B165970) derivative.

This strategy employs a linear chain of keto-functional groups (an oligoketone) as the direct precursor to the bicyclic dione. An intramolecular double aldol condensation reaction is a prime example of this approach. A 1,6-dicarbonyl compound can undergo an intramolecular aldol reaction to form a six-membered ring, while a 1,5- or 1,4-dicarbonyl can form five- or four-membered rings, respectively.

For the synthesis of the pentalene (B1231599) system, a precursor such as a 1,3,6,8-tetraoxononane derivative could theoretically undergo a sequence of intramolecular condensations. The term condensation reaction refers to the combination of two molecules to form a single molecule with the loss of a small molecule, which is often water. byjus.comwikipedia.org The precise reaction conditions, including the choice of base or acid catalyst, would be critical to control the regioselectivity of the cyclizations and favor the formation of the desired fused five-membered rings over other possible products.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. This approach is highly efficient as multiple bonds are formed in a single operation without the need to isolate intermediates. Multicomponent reactions, where three or more reactants combine in a single step to form a product, also fall under this highly efficient category. nih.gov

A relevant example is the synthesis of tetraarylated dihydropentalenes through a base-promoted Michael annulation of a cyclopentadiene (B3395910) with an α,β-unsaturated ketone (a chalcone). nih.gov This reaction proceeds via a Michael addition, followed by an intramolecular aldol-type condensation and subsequent dehydration. This methodology could be adapted by using an appropriate α,β-unsaturated diketone as the electrophile to potentially yield a dihydropentalene dione derivative. The use of pyrrolidine (B122466) as a base has been shown to be particularly effective in this transformation. nih.gov

Certain synthetic routes rely on the rearrangement of a pre-formed carbocyclic skeleton to generate the target pentalene framework. A notable example is the thermal rearrangement of cyclooctatetraene (B1213319) (COT), which can yield dihydropentalene, although selectivity can be an issue. rsc.org

Another powerful tool in organic synthesis is the Claisen rearrangement, a acs.orgacs.org-sigmatropic rearrangement of an allyl vinyl ether. nih.gov A strategy could be devised where a precursor containing a suitable allyl vinyl ether moiety attached to a cyclopentane ring undergoes a Claisen rearrangement to form a key intermediate, which could then be further transformed into the dihydropentalene dione system. Such tandem sequences, for instance, a Claisen rearrangement followed by an oxa-Michael addition, have been used to create other complex heterocyclic systems. nih.gov

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of the dihydropentalene core is crucial for tuning its physical, chemical, and electronic properties. A highly effective method for generating substituted dihydropentalenes is the Michael annulation reaction between a substituted cyclopentadiene and a substituted α,β-unsaturated ketone. nih.gov

This approach has been successfully employed to create a wide range of 1,3,4,6-tetraarylated dihydropentalenes with both symmetrical and unsymmetrical substitution patterns. nih.govacs.org By varying the substituents on both the cyclopentadiene and the enone starting materials, it is possible to introduce a variety of aryl and alkyl groups, including those with electron-donating and electron-withdrawing properties. nih.gov For the synthesis of substituted 3a,6a-dihydropentalene-1,4-diones, one would need to employ a suitably substituted cyclopentadiene and an enone that contains an additional ketone functionality.

Table 2: Examples of Synthesized Substituted Dihydropentalenes via Michael Annulation

| Cyclopentadiene Derivative | Enone Derivative | Yield of Dihydropentalene | Reference |

|---|---|---|---|

| 1,4-Diphenylcyclopentadiene | 1,3-Diphenylprop-2-en-1-one (Chalcone) | 78% | nih.gov |

| 1,4-Diphenylcyclopentadiene | 1,3-Di-p-tolylprop-2-en-1-one (B8765367) | 66% | nih.gov |

| 1,4-Di-p-tolylcyclopentadiene | 1,3-Diphenylprop-2-en-1-one | 72% | nih.gov |

This synthetic strategy demonstrates remarkable flexibility, allowing for the preparation of a diverse library of dihydropentalene scaffolds. The properties of these molecules, such as their melting points and solubilities, are directly influenced by their substitution patterns. nih.gov

Introduction of Aromatic and Aliphatic Substituents

The introduction of substituents onto the dihydropentalene-1,4-dione core is crucial for tuning its electronic and physical properties. A prominent method for achieving this involves a base-promoted Michael annulation of cyclopentadienes with α,β-unsaturated ketones. This transition metal-free approach allows for the synthesis of various symmetrically and unsymmetrically substituted dihydropentalenes. nih.gov

The reaction proceeds via a Michael addition of a cyclopentadiene to an enone, followed by an intramolecular condensation. This method has been shown to tolerate a range of substitution patterns on both the nucleophile (cyclopentadiene) and the electrophile (enone), enabling the introduction of both electron-donating and electron-withdrawing groups. For instance, the reaction of diphenylcyclopentadiene with 1,3-di-p-tolylprop-2-en-1-one yields the corresponding 1,3-diphenyl-4,6-di-p-tolyl-1,2-dihydropentalene. nih.gov

A notable observation in the synthesis of unsymmetrically substituted dihydropentalenes is the potential for double bond isomerization between the two five-membered rings, influenced by the electronic properties of the substituents. nih.gov This highlights the interplay between substituent effects and the thermodynamic stability of the resulting isomers.

The solubility and melting points of these derivatives can be modulated through substitution. Increased substitution and decreased molecular symmetry generally lead to lower melting points and improved solubility in organic solvents. nih.gov

A competitive reaction pathway that can occur during these syntheses is a pseudo-retro-aldol reaction, which leads to the formation of 1,3,6-triarylated monocyclic pentafulvenes as side products. These fulvenes can be isolated and, in some cases, used as starting materials for the synthesis of other dihydropentalene derivatives. nih.gov

Table 1: Synthesis of Tetraarylated Dihydropentalenes This table is interactive. You can sort and filter the data.

| Entry | Cyclopentadiene | Enone | Dihydropentalene Product | Fulvene Byproduct | Yield of Dihydropentalene (%) | Yield of Fulvene (%) |

|---|---|---|---|---|---|---|

| 1 | Diphenylcyclopentadiene | 1,3-Diphenylprop-2-en-1-one | 1,3,4,6-Tetraphenyl-1,2-dihydropentalene | 1,3,6-Triphenylpentafulvene | 78 | 9 |

| 2 | Di-p-tolylcyclopentadiene | 1,3-Di-p-tolylprop-2-en-1-one | 1,3,4,6-Tetra-p-tolyl-1,2-dihydropentalene | 1,3,6-Tri-p-tolylpentafulvene | 65 | 28 |

| 3 | Diphenylcyclopentadiene | 1,3-Di-p-tolylprop-2-en-1-one | 1,3-Diphenyl-4,6-di-p-tolyl-1,2-dihydropentalene | 1,3-Diphenyl-6-p-tolylpentafulvene | 66 | 29 |

Regioselective Functionalization Strategies

While specific studies on the regioselective functionalization of the parent this compound are not extensively detailed in the provided search results, general principles of organic synthesis can be applied. The presence of two distinct reactive sites, the carbon-carbon double bond and the two ketone functionalities, allows for a range of potential regioselective transformations.

For instance, the double bond could be targeted for electrophilic addition reactions, such as halogenation or hydrohalogenation. The regioselectivity of such additions would be governed by the electronic nature of the bicyclic system and any existing substituents. Cycloaddition reactions, like the Diels-Alder reaction, could also be envisioned, where the dihydropentalenedione acts as the dienophile.

The ketone groups offer another handle for functionalization. They can undergo nucleophilic addition, condensation reactions with amines or hydrazines, or enolization followed by reaction with electrophiles. The relative reactivity of the two ketone groups and the potential for selective protection would be key to achieving regiocontrol in these transformations.

Preparation of Halogenated (e.g., Fluorinated) Dihydropentalene-1,4-dione Units

The introduction of fluorine atoms into the dihydropentalene-1,4-dione scaffold can significantly alter its electronic properties, making it a strong electron-accepting unit. This has implications for its use in organic semiconductor materials. nih.gov

A synthetic strategy to access fluorinated dihydropentalene-1,4-diones involves replacing the electron-rich amino groups in a diketopyrrolopyrrole (DPP) skeleton with a strongly electronegative difluoromethylene unit. nih.gov This molecular design leads to a compound with a strong electron affinity.

While the specific synthetic steps for the fluorination of this compound are not detailed in the provided results, general methods for electrophilic fluorination of related heterocyclic systems offer potential routes. For example, the use of reagents like Selectfluor® has been successful in the fluorination of 1,2-dihydropyridines to yield fluorinated 3,6-dihydropyridines. mdpi.comnih.gov A similar approach, involving the reaction of an appropriate dihydropentalene precursor with an electrophilic fluorine source, could potentially be employed.

The synthesis of fluorinated flavones from 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones using Selectfluor® provides another analogous strategy. researchgate.net This one-pot reaction involves fluorination followed by cyclodehydration, suggesting that a tandem reaction sequence could be developed for the synthesis of fluorinated dihydropentalene-1,4-diones from suitable acyclic precursors.

Stereoselective Synthesis of Chiral Dihydropentalenedione Isomers

The development of stereoselective methods for the synthesis of chiral this compound isomers is an area of interest for applications in asymmetric catalysis and the synthesis of chiral materials. Although specific methods for this target molecule are not explicitly described in the provided search results, general strategies for stereoselective synthesis can be considered.

One approach would involve the use of a chiral starting material in a reaction that constructs the bicyclic core. For example, a chiral cyclopentadiene derivative could be reacted with an achiral enone in a Michael annulation reaction, potentially inducing diastereoselectivity in the product.

Alternatively, a prochiral dihydropentalenedione could be subjected to an asymmetric transformation. For example, the enantioselective reduction of one of the ketone functionalities would lead to a chiral hydroxy-ketone derivative. The use of chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, would be crucial for achieving high enantioselectivity.

The principles of stereoselective diene synthesis, such as those developed for the synthesis of dienes from N-allylhydrazones, could also be adapted. organic-chemistry.org These methods often achieve high levels of (E)-stereoselectivity through a sequence of bromination, elimination, and sigmatropic rearrangement. While not directly applicable to the synthesis of the chiral centers in the dihydropentalene core, they demonstrate the potential for controlling stereochemistry in related systems.

Green Chemistry Approaches in Dihydropentalenedione Synthesis

Applying the principles of green chemistry to the synthesis of this compound and its derivatives is essential for developing more sustainable and environmentally friendly processes. While specific green syntheses for this compound are not detailed in the provided results, several general strategies can be adopted.

One key principle is the use of greener solvents. Traditional organic syntheses often employ volatile and toxic solvents. Replacing these with more environmentally benign alternatives, such as water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF), can significantly reduce the environmental impact of a synthesis. nih.govmcpherson.edu For instance, the Hantzsch condensation for the synthesis of dihydropyridines has been successfully carried out in water. researchgate.net

Another green approach is the use of catalysis to improve reaction efficiency and reduce waste. The use of reusable catalysts, such as heteropoly acids or recyclable triphenylphosphine, can minimize the amount of waste generated. researchgate.net The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can also contribute to a greener process by reducing the need for intermediate purification steps and minimizing solvent usage. scienceopen.com

Furthermore, the use of alternative energy sources, such as microwave irradiation or ultrasound, can often lead to shorter reaction times and improved yields, contributing to a more energy-efficient synthesis. rsc.org The selection of starting materials from renewable resources is another important aspect of green chemistry that could be explored in the synthesis of dihydropentalene-1,4-diones.

Chemical Reactivity and Transformation Mechanisms of 3a,6a Dihydropentalene 1,4 Dione

Mechanistic Studies of Intramolecular Rearrangements

Intramolecular rearrangements are fundamental processes in organic chemistry, often leading to significant structural reorganization. For pentalene-type systems, these rearrangements can be driven by factors such as ring strain release or the formation of more stable electronic configurations. ucm.esroaldhoffmann.com

Acid-Catalyzed Wagner–Meerwein andrsc.orgnih.gov-Rearrangements

The Wagner-Meerwein rearrangement is a classic acid-catalyzed reaction involving a 1,2-shift of an alkyl, aryl, or hydride group across a carbon-carbon bond, typically proceeding through a carbocation intermediate. researchgate.net This rearrangement is common in bicyclic systems and is driven by the formation of a more stable carbocation.

In the context of 3a,6a-Dihydropentalene-1,4-dione, an acid-catalyzed Wagner-Meerwein rearrangement would likely be initiated by the protonation of one of the carbonyl oxygens. This would enhance the electrophilicity of the carbonyl carbon, potentially leading to the formation of a carbocationic intermediate that could then undergo a skeletal rearrangement. Such rearrangements are well-documented for various bicyclic ketones, where they can be used to relieve ring strain or to construct complex molecular architectures. uni-hannover.de A related process is the rsc.orgnih.gov-rearrangement, which is a type of sigmatropic rearrangement. While thermally concerted rsc.orgnih.gov-rearrangements are generally forbidden, they can proceed through stepwise pathways, for instance, involving radical intermediates.

Isomerization Processes within the Dihydropentalene Framework

Isomerization within the dihydropentalene framework can involve the migration of the double bonds or stereochemical inversion at the bridgehead carbons (3a and 6a). The cis-fused bicyclo[3.3.0]octane skeleton is generally more stable than its trans-fused counterpart.

Isomerization can be promoted thermally, photochemically, or through catalysis. For instance, base-catalyzed isomerization in related ketonic systems often proceeds via an enolate intermediate, which allows for the repositioning of double bonds into conjugation with the carbonyl groups, if possible. Studies on the isomerization of similar β,γ-unsaturated ketones to their more stable α,β-isomers are common. While no specific studies on this compound were found, research on analogous systems like Δ⁵-androstene-3,17-dione demonstrates that such isomerizations are fundamental transformations.

Electron Transfer Processes and Radical Anion Formation

Electron transfer to a molecule like this compound would generate a radical anion. The stability and subsequent reactivity of this species would be dictated by the delocalization of the unpaired electron and the negative charge across the π-system.

Electrochemical Reduction and Subsequent Electron Delocalization

Electrochemical reduction is a powerful method to generate radical anions and study their properties. Upon accepting an electron, the π-system of this compound would accommodate the unpaired electron. The two carbonyl groups would play a significant role in delocalizing the negative charge, thereby stabilizing the resulting radical anion.

While specific electrochemical data for this compound is not available, studies on related dinitroaromatic radical anions show that the rate of electron transfer can be influenced by the solvent and the structure of the molecule. msu.edu The extent of electron delocalization can be probed using techniques like Electron Spin Resonance (ESR) spectroscopy.

Dynamics of Intramolecular Electron Transfer

In a radical anion derived from a molecule with two equivalent functional groups, such as the two ketone groups in this compound, intramolecular electron transfer (IET) or "electron hopping" between these two sites can occur. The rate of this IET can be highly dependent on the solvent, temperature, and the bridging molecular framework. msu.edu

The dynamics of such processes are often studied by analyzing the temperature-dependent changes in the ESR spectrum. msu.edu For the radical anion of this compound, one could envision an electron hopping between the two carbonyl moieties. However, without experimental data, any discussion on the dynamics remains speculative.

Pericyclic Reaction Pathways

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edutaylorandfrancis.comimperial.ac.uk They are characterized by their high stereospecificity, which can be predicted by the principles of orbital symmetry conservation. The conjugated system within this compound makes it a potential candidate for various pericyclic reactions.

The primary types of pericyclic reactions include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. youtube.com For this compound, potential pericyclic pathways could include:

Diels-Alder Reaction: The conjugated diene portion of the molecule could act as a diene in a [4+2] cycloaddition with a suitable dienophile.

Electrocyclic Reaction: Under thermal or photochemical conditions, the conjugated system could undergo ring-closure or ring-opening reactions. imperial.ac.uk

Sigmatropic Rearrangements: These involve the migration of a σ-bond across a π-system.

The feasibility and outcome of these reactions are governed by strict selection rules. libretexts.org For example, a thermal [4+2] cycloaddition is suprafacial-suprafacial, while a thermal [2+2] cycloaddition is forbidden in this manner. While the general principles of pericyclic reactions are well-established, taylorandfrancis.comyoutube.com their specific application to this compound has not been reported in the reviewed literature.

Electrocyclic Ring Closure and Opening Reactions

Electrocyclic reactions are a class of pericyclic reactions that involve the concerted rearrangement of π-electrons to form or break a σ-bond, leading to a cyclic or acyclic product, respectively. The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which depend on the number of π-electrons and whether the reaction is induced by heat (thermal) or light (photochemical).

For a system like this compound, which contains a conjugated diene system within its pentalene (B1231599) framework, both ring-opening and ring-closing reactions are theoretically possible. The relief of ring strain often favors electrocyclic ring-opening, particularly in smaller ring systems.

Thermal Conditions: Under thermal conditions, the stereochemistry of an electrocyclic reaction is determined by the symmetry of the highest occupied molecular orbital (HOMO) of the polyene. For a 4n π-electron system, a conrotatory motion of the termini of the conjugated system is predicted, while for a (4n+2) π-electron system, a disrotatory motion is favored.

Photochemical Conditions: In contrast, photochemical electrocyclic reactions proceed through the excited state, where the symmetry of the lowest unoccupied molecular orbital (LUMO) becomes the determining factor. This leads to a reversal of the stereochemical rules observed under thermal conditions. For a 4n π-electron system, a disrotatory motion is allowed, and for a (4n+2) π-electron system, a conrotatory motion is observed.

The specific stereochemical outcomes for the electrocyclic reactions of derivatives of this compound would depend on the specific substitution pattern and the reaction conditions employed. For instance, the thermal ring opening of a substituted cyclobutene, a structural motif related to the pentalene system, demonstrates high stereospecificity.

| Reaction Type | Number of π Electrons | Thermal Conditions (HOMO) | Photochemical Conditions (LUMO) |

| Ring Closure/Opening | 4n | Conrotatory | Disrotatory |

| Ring Closure/Opening | 4n+2 | Disrotatory | Conrotatory |

**3.3.2. Cycl

Functionalization and Derivatization Strategies for 3a,6a Dihydropentalene 1,4 Dione Scaffolds

Development of π-Extended Dihydropentalenedione Systems

Extending the π-conjugated system of the dihydropentalenedione core by fusing it with aromatic rings is a critical strategy for developing advanced materials. This π-extension significantly impacts the electronic and optical properties, often leading to enhanced charge carrier mobility and absorption in the visible and near-infrared regions of the electromagnetic spectrum.

The fusion of benzene rings to the pentalene (B1231599) core, creating dibenzopentalene structures, has been a subject of considerable research. mdpi.comresearchgate.net While the parent pentalene is highly reactive, the annulation with benzene rings provides increased stability. mdpi.com Various synthetic methods have been developed to access these π-extended systems, including nickel-catalyzed coupling reactions and syntheses utilizing indenone derivatives as key intermediates. nih.gov These methods allow for the introduction of various functional groups and aromatic ring systems, creating a diverse library of π-extended pentalenes. nih.gov

The electronic properties of these extended systems are of particular interest. Annulation of the pentalene core with benzene or thiophene rings leads to an increase in the HOMO-LUMO gap from approximately 1.5 eV to over 2 eV. csu.edu.au This demonstrates that π-extension can be used to modulate the antiaromatic character of the pentalene unit and fine-tune its electronic behavior.

The development of π-extended pentalene derivatives has led to their application in organic electronic devices. For example, a dinaphthylpentalene derivative has demonstrated high hole mobility for an amorphous material and has been successfully employed as a p-type material in organic photovoltaic cells. nih.gov This highlights the potential of π-extended dihydropentalenedione systems in the field of organic electronics.

Further π-extension can be achieved by incorporating other aromatic heterocycles, such as thiophene. The fusion of thiophene to the pentalene core can be achieved in different geometries, which in turn influences the degree of antiaromaticity of the pentalene unit. nih.gov This provides another avenue for the rational design of π-extended systems with tailored properties.

Synthesis of Spirocyclic and Fused Ring Systems Incorporating the Dihydropentalenedione Motif

The construction of spirocyclic and fused ring systems that incorporate the dihydropentalene-1,4-dione motif opens up possibilities for creating complex, three-dimensional molecular architectures with unique properties. These rigid and structurally novel scaffolds are of significant interest in medicinal chemistry and materials science.

The synthesis of spirocycles often involves the creation of a common atom shared by two rings. While specific examples incorporating the 3a,6a-dihydropentalene-1,4-dione core are not extensively documented, general synthetic strategies for spirocyclization can be adapted. Palladium-catalyzed cascade reactions, for instance, have been developed for the regioselective synthesis of spirocyclic pyrrolines. nih.gov Such methods often involve the formation of a spiro-palladacycle intermediate that can be trapped by a suitable coupling partner to construct the final spirocyclic framework. nih.gov Another approach involves the heteroannulation of ketoxime acetates with cyclic diones, such as 2-arylideneindane-1,3-diones, catalyzed by copper, to yield spiro[indane-1,3-dione-1-pyrrolines]. rsc.org These strategies could potentially be applied to precursors derived from this compound.

Fused ring systems are constructed by sharing two or more atoms between rings. The synthesis of fused heterocycles often relies on cycloaddition reactions or tandem annulation processes. For example, an efficient protocol for the elaboration of 5,6-fused 2-pyridone ring systems has been developed using a tandem condensation of propiolamide and cyclic β-ketomethyl esters. nih.gov Selective [4+2] cycloaddition reactions between bicyclic thiazolo-2-pyridones and arynes have also been demonstrated for the rapid assembly of highly functionalized, structurally complex fused ring systems. nih.gov Adapting these methodologies to dihydropentalene-1,4-dione derivatives could provide access to novel fused systems with interesting electronic and steric properties.

The synthesis of a 1,3,4,6-tetraphenyl-substituted dihydropentalene has been achieved through a base-promoted Michael annulation of cyclopentadienes with α,β-unsaturated ketones. researchgate.net This demonstrates that the dihydropentalene core can be constructed with multiple substitution points, which could then serve as handles for further elaboration into spirocyclic or fused ring architectures.

Derivatization for Enhanced Stability and Processability in Advanced Materials

For the practical application of this compound-based compounds in advanced materials, enhancing their stability and ensuring good processability are of paramount importance. Derivatization of the core structure plays a crucial role in achieving these goals.

The inherent antiaromaticity of the pentalene core can contribute to reactivity and potential instability. Strategic substitution can mitigate these effects. For example, in related monobenzopentalene systems, while some strongly electron-donating substituents like dimethylamino can lead to decomposition under ambient conditions, replacing a nitro group with a more stable nitrile group in a donor-acceptor substituted pentalene has been shown to increase stability. diva-portal.org The fusion of aromatic rings, as discussed in the context of π-extension, is also a key strategy for stabilizing the pentalene core. nih.gov

Processability, which includes factors like solubility in common organic solvents and the ability to form uniform thin films, is critical for the fabrication of electronic devices. The introduction of solubilizing groups is a common and effective strategy. Long alkyl or alkoxy chains are frequently attached to the periphery of conjugated molecules to increase their solubility without significantly altering their electronic properties.

The nature of the substituents can also influence intermolecular interactions and solid-state packing, which are crucial for charge transport in organic semiconductors. For instance, the introduction of substituents can be engineered to promote favorable π-π stacking or to prevent unwanted aggregation. boisestate.edu The choice of substituents can therefore be used to control the morphology of thin films and optimize the performance of devices.

Organometallic Chemistry of Pentalene and Dihydropentalene Ligands

Synthesis of Pentalenide and Hydropentalenide Complexes

The synthesis of organometallic pentalenide complexes is primarily achieved through the deprotonation of dihydropentalene precursors to form alkali metal pentalenide salts, which are then used in subsequent transmetalation reactions. rsc.org This multi-step approach provides reliable access to a variety of pentalenide and hydropentalenide complexes. rsc.orgnih.gov

Deprotonation Strategies for Dihydropentalene Precursors

Dihydropentalenes (H₂Pn) are the key starting materials for generating pentalenide ligands. acs.org The parent, unsubstituted dihydropentalene can be synthesized via methods like the anaerobic pyrolysis of isodicyclopentadiene. acs.org A significant advancement in the field has been the development of straightforward solution-phase syntheses for substituted dihydropentalenes, such as 1,3,4,6-tetraphenyl-dihydropentalene, from the annulation of cyclopentadiene (B3395910) with a chalcone. acs.orgacs.org This has expanded the range of accessible dihydropentalene scaffolds significantly. acs.org

The conversion of these non-aromatic H₂Pn precursors into aromatic pentalenide species is accomplished through deprotonative metalation. acs.org

Hydropentalenide (HPn⁻) Synthesis : The mono-anionic, 6π aromatic hydropentalenide (HPn⁻) can be generated by reacting H₂Pn with moderately strong bases (pKa > 15). acs.orgacs.org For instance, an isomeric mixture of H₂Pn reacts with potassium hydroxide (KOH) to form the corresponding HPn⁻ salt. rsc.org Similarly, 1,3,4,6-tetraphenyl-dihydropentalene is cleanly deprotonated by alkali metal bases like potassium tert-butoxide to yield hydropentalenide complexes. acs.orgacs.org These HPn⁻ salts, like their cyclopentadienyl (Cp⁻) analogues, are typically thermally stable. rsc.org

Pentalenide (Pn²⁻) Synthesis : The double deprotonation of H₂Pn to form the 10π aromatic pentalenide dianion (Pn²⁻) requires a stronger base due to the charge effects of removing the second proton. rsc.org Bases with a pKa greater than 25, such as an excess of n-butyllithium (ⁿBuLi), are generally used for quantitative double deprotonation of H₂Pn isomers. rsc.orgiupac.org This reaction, often performed at low temperatures, yields the dilithium (B8592608) pentalenide salt, which can be precipitated and used as a key reagent for further synthesis. rsc.org The synthesis of various substituted pentalenides, including tetraarylated versions, has been achieved through double deprotonation of the corresponding dihydropentalenes using reagents like LiNEt₂. nih.gov

Transmetalation Reactions in Pentalenide Complex Synthesis

Alkali metal pentalenide salts, particularly dilithium pentalenide ([Li₂(DME)ₓ]Pn), are the most common reagents for introducing the pentalenide ligand to other metals via transmetalation. rsc.orgresearchgate.net This method involves a salt metathesis reaction where the alkali metal cations are exchanged for a different metal center. rsc.org

This strategy has been successfully employed to synthesize a wide array of pentalenide complexes with d-block and f-block metals. rsc.org

d-Block Metal Complexes : The reaction of dilithium pentalenide with various transition metal halides leads to the formation of mono- and bimetallic complexes. For example, reacting [Li₂(DME)ₓ]Pn with Cp₂VCl results in the substitution of one Cp⁻ ligand and the chloride to form η⁵CpVη⁸Pn in high yield. rsc.org Similarly, reactions with FeCl₂, cobalt, and nickel dihalides can produce dinuclear sandwich complexes, although in the case of iron, a mononuclear complex with bridging HPn⁻ ligands was observed instead of the expected "double ferrocene". rsc.org More electron-withdrawing pentalenide ligands, like the tetraphenyl-substituted Ph₄Pn²⁻, are better suited for binding to electron-rich, late d-block metals like Rh(I) and Ir(I), suppressing unwanted redox chemistry. rsc.org

f-Block Metal Complexes : Transmetalation is also effective for synthesizing f-block pentalenide complexes. The reaction of dipotassium bis(trimethylsilyl)pentalenide with uranium tetrachloride (UCl₄) produces the η⁸-coordinated uranium sandwich complex. rsc.org Lanthanide complexes, such as an anionic cerium(III) sandwich complex, have also been prepared by reacting K₂[1,4-TIPS₂Pn] with CeCl₃. rsc.org

Coordination Modes of Pentalene (B1231599) Ligands in Metal Complexes

The pentalenide ligand (Pn²⁻) is remarkably versatile, capable of adopting a variety of coordination modes, from η¹ to η⁸. rsc.orgresearchgate.net This flexibility allows it to either encapsulate a single metal center or bridge two metal atoms, giving rise to a diverse range of molecular architectures. acs.orgrsc.org This adaptability stems from the ligand's dianionic nature, its ability to delocalize charge symmetrically, and the flexibility around the central carbon-carbon bridge. rsc.org

Common coordination modes include:

η⁸-Coordination : The pentalenide ligand can wrap around a single, large, electron-deficient metal atom, utilizing all eight carbon atoms for bonding. rsc.orgacs.org This mode is observed in complexes like [Ta(η⁸-C₈H₄{SiMe₃-1,4}₂)Me₃] and several complexes of vanadium and titanium. iupac.org

Bridging η⁵:η⁵ Coordination : In bimetallic systems, the pentalenide ligand can bridge two metal centers, with each five-membered ring binding to a metal in an η⁵ fashion. acs.orgrsc.org This is a common motif in dinuclear sandwich compounds and can result in either syn or anti configurations of the metal fragments relative to the pentalene plane. rsc.orgacs.org

Mixed Hapticity Bridging (η⁵:η³) : The ligand can also exhibit mixed hapticity, such as η⁵/η³ coordination, in bridging bimetallic complexes. rsc.orgacs.org This flexibility allows for the accommodation of different metal sizes and electronic requirements.

Bonding Analysis in Mono- and Bimetallic Systems

The bonding in organometallic pentalene complexes is a subject of considerable interest, particularly in bimetallic systems where the pentalene bridge can mediate interactions between the metal centers. rsc.orgnih.gov

In monometallic systems , the pentalenide ligand typically acts as a strong donor to a Lewis-acidic metal. rsc.org In the η⁸ coordination mode, the ligand folds around the metal, with the fold angle being inversely related to the size of the metal ion. iupac.org

In bimetallic systems , the pentalene ligand facilitates electronic communication between the two metal centers. acs.org The nature of the metal-metal bond is strongly influenced by the geometry of the complex. nih.gov

Syn vs. Anti Isomers : In complexes where two metal fragments are bridged by the pentalenide ligand, they can be arranged on the same side (syn) or on opposite sides (anti) of the ligand plane. Syn-bimetallic complexes can feature direct metal-metal interactions, while anti-bimetallic systems exhibit strong electronic coupling through the planar π-system of the pentalene bridge. rsc.orgresearchgate.net

Charge Transfer : The formation of heteronuclear metal-metal bonds on a surface induces a flow of electron density, which is a critical component of the bonding. nih.gov In bimetallic pentalene complexes, the dianionic ligand acts as a powerful electron donor, and the charge distribution is shared between the two metal centers. rsc.org

Electronic Properties of Organometallic Pentalene Compounds

The electronic properties of organometallic pentalene compounds are largely dictated by the 10π aromatic character of the pentalenide dianion. rsc.org This aromaticity confers significant stability to the ligand framework. rsc.org The electronic structure can be systematically tuned by introducing substituents onto the pentalene core. rsc.orgchemrxiv.org

Substituent Effects : The introduction of both electron-donating and electron-withdrawing groups can polarize the bicyclic 10π aromatic core. rsc.orgchemrxiv.org For example, aryl substituents act as electron-withdrawing groups through resonance, which can be observed through characteristic shifts in ¹H and ¹³C NMR spectroscopy. researchgate.net Frontier orbital analyses have shown that arylated pentalenides are slightly weaker donors but much better acceptor ligands compared to the unsubstituted pentalenide. rsc.orgchemrxiv.org This makes them more suitable for binding to electron-rich metal centers. rsc.org

Charge Distribution : The charge distribution across the pentalenide core can be evaluated using computational methods like Natural Bond Orbital (NBO) analysis. rsc.orgchemrxiv.org In symmetrically substituted pentalenides, the charge is distributed symmetrically. rsc.org However, in unsymmetrically substituted systems, the charge density is higher on the less substituted ring, leading to a polarized electronic structure. chemrxiv.org

Applications of Pentalene Complexes in Cooperative Bond Activation

The unique ability of the pentalenide ligand to bridge two metal centers in close proximity has made its complexes promising candidates for applications in cooperative bond activation and catalysis. rsc.orgresearchgate.net In these systems, both metal centers can work in concert to break chemical bonds in small molecules, a process that is often difficult for monometallic complexes. rsc.orgnih.gov

The electronic communication facilitated by the planar pentalene bridge is key to this cooperative reactivity. researchgate.net Bimetallic pentalene complexes have been successfully utilized in the activation of small molecules such as N₂ and CO₂. rsc.orgresearchgate.net The ability to tune the electronic properties of the pentalenide ligand through substitution provides a powerful tool for modulating the reactivity of the bimetallic center. rsc.org For example, the use of electron-withdrawing aryl groups on the pentalene scaffold can stabilize electron-rich metal centers, which are often required for activating strong chemical bonds. rsc.orgresearchgate.net This field of metal-ligand cooperation represents a significant area of ongoing research, with pentalene complexes poised to play an important role in the development of new catalytic transformations. rsc.orgnih.govrsc.org

Aromaticity and Antiaromaticity Studies of the Pentalene Core Within 3a,6a Dihydropentalene 1,4 Dione Frameworks

Elucidation of Antiaromatic Character in Dihydropentalene Derivatives

The antiaromatic character of the pentalene (B1231599) core within dihydropentalene derivatives is a subject of significant theoretical and experimental interest. Pentalene itself is a highly reactive and unstable molecule that dimerizes at temperatures as low as -100 °C due to its antiaromatic nature. wikipedia.org This instability is a direct consequence of its electronic structure, which features 8 π-electrons, fitting the 4n rule for antiaromatic systems. wikipedia.orgwikipedia.org In derivatives such as 3a,6a-Dihydropentalene-1,4-dione, the saturation at the 3a and 6a positions disrupts the full conjugation of the pentalene system. However, the dienone portion of the molecule retains significant antiaromatic character within the five-membered rings.

Computational methods are essential for quantifying the degree of antiaromaticity. Nucleus-Independent Chemical Shift (NICS) calculations are a widely used tool for this purpose. A positive NICS value inside a ring is indicative of a paratropic ring current, which is a hallmark of antiaromaticity. For pentalene and its derivatives, positive NICS values are typically calculated for the center of the five-membered rings, confirming their antiaromatic character. d-nb.info Conversely, the six-membered rings in benzo-annulated pentalenes show negative NICS values, indicating aromatic character. d-nb.info

Another computational tool, the Harmonic Oscillator Model of Aromaticity (HOMA), assesses aromaticity based on the degree of bond length alternation. A HOMA value approaching 1 indicates a highly aromatic system with little bond length alternation, while a value around 0 or negative suggests an antiaromatic or non-aromatic system with significant bond length alternation. The pentalene core in its derivatives typically exhibits significant bond length alternation, with distinct single and double bonds, leading to a low HOMA value and signifying its antiaromatic nature. d-nb.info

| Compound | Ring | NICS(1)iso Value | Interpretation |

|---|---|---|---|

| Dibenzo[a,e]pentalene | Five-membered ring | Positive | Antiaromatic |

| Six-membered ring | Negative | Aromatic |

NICS(1)iso values are a computational measure of aromaticity, where positive values suggest antiaromatic character and negative values suggest aromatic character. Data is generalized from studies on dibenzopentalenes. d-nb.info

Strategies for Stabilizing the Antiaromatic Pentalene Moiety

The inherent instability of the antiaromatic pentalene core necessitates strategies to create persistent and isolable derivatives. The primary approaches to achieve this stabilization involve either kinetic blocking with bulky substituents or thermodynamic stabilization through electronic perturbations. These strategies aim to reduce the antiaromatic character of the pentalene moiety, making the resulting compounds more stable.

Substituent Effects on the Modulation of Aromaticity

The introduction of substituents directly onto the pentalene core or the annulated aromatic rings provides another powerful tool for modulating the aromaticity and stability of these compounds. The electronic nature of the substituents plays a crucial role in this modulation. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electron density within the π-system, thereby influencing the degree of antiaromaticity.

Studies on substituted pentalene systems have shown that both strong electron-donating and strong electron-withdrawing substituents can tune the local antiaromaticity. rsc.org For example, the introduction of strong electron-withdrawing units can lead to a reduction in the antiaromaticity of the pentalene core, as determined by NICS calculations. rsc.org This tuning of the electronic properties through substitution has practical implications, as it can be used to switch on charge transport capabilities in these materials. Unsubstituted pentalenes may be FET-inactive, while the introduction of suitable substituents can induce either hole or electron mobility, making them promising candidates for organic field-effect transistors (OFETs). rsc.org

In the context of this compound, the two ketone groups act as electron-withdrawing groups. These groups are expected to influence the electronic distribution within the pentalene framework, although the saturation at the 3a and 6a positions limits the extent of this electronic communication. In fully conjugated pentalene-1,4-diones, the electron-withdrawing nature of the carbonyl groups would significantly impact the antiaromaticity of the system.

| Substituent Type | Effect on Antiaromaticity | Potential Application |

|---|---|---|

| Electron-Donating Groups (EDGs) | Modulates local antiaromaticity | p-type organic semiconductors |

| Electron-Withdrawing Groups (EWGs) | Reduces antiaromaticity | n-type organic semiconductors |

Relationship between Molecular Planarity and Antiaromaticity

The antiaromatic destabilization of the pentalene core is intrinsically linked to its planar geometry. For a cyclic π-electron system to experience the full effects of aromaticity or antiaromaticity, it must be planar or nearly planar to allow for effective overlap of the p-orbitals. Any deviation from planarity will disrupt this overlap and reduce the destabilizing antiaromatic effects.

Molecules will often distort from a planar conformation to avoid the high energy associated with antiaromaticity. A classic example of this is cyclooctatetraene (B1213319), which adopts a non-planar tub-like shape to avoid the instability of an 8π-electron planar system. wikipedia.org Similarly, for pentalene derivatives, any structural features that induce non-planarity in the pentalene core will lead to a reduction in its antiaromatic character.

In the case of this compound, the sp³-hybridized carbons at the 3a and 6a positions impose a non-planar geometry on the bicyclic system. This forced deviation from planarity inherently limits the extent of cyclic π-electron delocalization and, consequently, reduces the antiaromatic character compared to a hypothetical fully planar pentalene-1,4-dione.

In studies of bent dibenzo[a,e]pentalenophane systems, the non-planar structure has been shown to influence the electronic properties and reactivity upon reduction. d-nb.info The strain and deviation from planarity in such systems can lead to different stabilization pathways compared to their planar counterparts. Therefore, the relationship between planarity and antiaromaticity is a critical consideration in the design and synthesis of stable pentalene derivatives. The degree of planarity can be quantified by X-ray crystallography, which provides precise information on bond lengths, bond angles, and dihedral angles within the molecule.

Future Research Directions and Emerging Paradigms in 3a,6a Dihydropentalene 1,4 Dione Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign methods for the synthesis of 3a,6a-Dihydropentalene-1,4-dione and its derivatives is a key area for future investigation. Current synthetic strategies often involve multi-step processes that may not align with the principles of green chemistry. Future efforts will likely focus on the following:

Atom-Economic Reactions: Exploring catalytic routes that maximize the incorporation of all atoms from the starting materials into the final product is a primary goal. jocpr.comnih.govresearchgate.netrsc.org This includes investigating transition-metal-catalyzed cycloaddition reactions and tandem processes that can construct the bicyclic core in a single, efficient step.

Renewable Feedstocks: The use of bio-based starting materials to construct the dihydropentalene-1,4-dione skeleton is a significant long-term objective. This would involve the development of novel chemoenzymatic or biocatalytic pathways.

Photochemical Synthesis: Harnessing light to drive the synthesis of this compound could offer a mild and selective alternative to traditional thermal methods. Research into photochemical cycloadditions and rearrangements will be crucial in this regard.

Enzymatic Synthesis: The use of engineered enzymes to catalyze the stereoselective synthesis of this compound derivatives presents an exciting avenue for creating chiral building blocks for various applications. nih.govnih.govresearchgate.net

| Synthetic Approach | Key Advantages | Research Focus |

| Catalytic Cycloadditions | High atom economy, potential for stereocontrol. | Development of novel catalysts, exploration of new cycloaddition partners. |

| Biocatalysis | High stereoselectivity, use of renewable resources. | Enzyme engineering, development of chemoenzymatic cascades. |

| Photochemistry | Mild reaction conditions, unique selectivity. | Exploration of photosensitized reactions, mechanistic studies of photochemical pathways. |

Development of Advanced Functional Materials with Tunable Properties

The unique electronic and structural features of the this compound core make it an attractive building block for advanced functional materials. A significant breakthrough in this area is the development of a fluorinated dihydropentalene-1,4-dione (FPD) derivative, which has been shown to be a strong electron-accepting unit. researchgate.netresearchgate.netnih.govnih.gov This discovery opens the door to a new class of organic semiconductors.

Future research in this domain will likely concentrate on:

Organic Electronics: The strong electron-accepting nature of the fluorinated derivative makes it a promising candidate for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs). researchgate.netresearchgate.netnih.govnih.gov Further research will involve the synthesis of new donor-acceptor copolymers incorporating the dihydropentalene-1,4-dione unit to fine-tune their electronic properties.

Tunable Optoelectronic Properties: By systematically modifying the substituents on the pentalene (B1231599) framework, it is possible to tune the electronic properties, such as the HOMO/LUMO energy levels and the bandgap. nih.gov This allows for the rational design of materials with specific absorption and emission characteristics for various optoelectronic applications.

Polymer Chemistry: Incorporating the this compound moiety into polymer backbones could lead to the development of new materials with unique thermal, mechanical, and electronic properties.

| Material Class | Potential Applications | Key Research Directions |

| Organic Semiconductors | OFETs, OPVs, OLEDs | Synthesis of novel donor-acceptor systems, investigation of charge transport properties. |

| Functional Polymers | Advanced coatings, membranes, electronic devices. | Development of new polymerization methods, characterization of material properties. |

| Molecular Switches | Data storage, sensors. | Design of stimuli-responsive dihydropentalene-1,4-dione derivatives. |

In-depth Mechanistic Understanding of Complex Chemical Transformations

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling the outcome of chemical transformations and for designing novel reactions. The presence of two carbonyl groups and a strained bicyclic system gives rise to a rich and complex reactivity profile.

Future research will likely focus on:

Cycloaddition Reactions: The dienophilic and dipolarophilic nature of the double bonds in the dihydropentalene-1,4-dione core makes it a candidate for various cycloaddition reactions. rsc.orgmdpi.comresearchgate.net Detailed mechanistic studies, using both experimental and computational methods, will be necessary to understand the regio- and stereoselectivity of these reactions.

Photochemical Rearrangements: The response of this compound to light is an area ripe for exploration. Mechanistic investigations into photochemical rearrangements and isomerizations could lead to the discovery of novel molecular switches and photoresponsive materials.

Reaction Dynamics: Utilizing advanced spectroscopic techniques and computational modeling to study the transition states and reaction pathways of transformations involving this molecule will provide fundamental insights into its reactivity.

Interdisciplinary Research Integrating Computation, Synthesis, and Materials Science

The complexity of the challenges and opportunities presented by this compound necessitates a highly interdisciplinary approach. The synergy between computational chemistry, synthetic chemistry, and materials science will be paramount to accelerating progress in this field. youtube.comresearchgate.net

Key areas for interdisciplinary collaboration include:

Computational Design of Novel Materials: Using computational tools, such as Density Functional Theory (DFT), to predict the electronic and optical properties of new this compound derivatives before their synthesis. nih.govmdpi.comnih.gov This will enable the rational design of materials with targeted functionalities.

Synthesis Guided by Mechanistic Insights: Employing computational chemistry to elucidate reaction mechanisms and to guide the development of new, more efficient, and selective synthetic methods.

Structure-Property Relationship Studies: A combined experimental and computational approach to systematically investigate how modifications to the molecular structure of this compound and its derivatives influence their macroscopic material properties. This feedback loop between synthesis, characterization, and theory is essential for the development of next-generation materials.

The future of this compound chemistry is bright, with the potential for significant contributions to sustainable synthesis, advanced materials, and fundamental chemical understanding. An integrated and collaborative research effort will be the key to unlocking the full potential of this fascinating molecule.

常见问题

Q. How can researchers optimize the synthesis of 3a,6a-Dihydropentalene-1,4-dione to achieve high yields and purity?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters such as time, temperature, and catalysts. For example, reactions involving similar diones achieved 92% yields under controlled conditions (30 minutes, ambient temperature) using nucleophilic substitution or cyclization strategies . Purification via semi-preparative HPLC (as demonstrated for pyrrolo[1,2-a]pyrazine-1,4-dione derivatives) ensures high purity, while characterization by NMR (1H/13C), IR, and mass spectrometry validates structural integrity .

Table 1: Exemplary Reaction Conditions for Dione Synthesis

| Compound Type | Reaction Time | Yield | Key Techniques | Source |

|---|---|---|---|---|

| 5-Nitro-2,3-Dihydrophthalazine-1,4-dione | 30 min | 92% | NMR, IR, MS | |

| Phenylamino-1,4-naphthoquinones | 2–4 hours | 70–85% | NMR, X-ray, elemental analysis |

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is critical:

- GC-MS : Effective for identifying volatile derivatives and quantifying purity (e.g., detection of pyrrolo[1,2-a]pyrazine-1,4-dione at 16.299 min retention time) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, as shown for β-enamino-pyran-2,4-dione derivatives .

- NMR/IR : Confirms functional groups and substitution patterns .

- Elemental analysis : Validates stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. What are the key stability considerations for handling this compound in laboratory settings?

Methodological Answer:

- Storage : Use inert atmospheres (argon/nitrogen) and light-sensitive containers to prevent oxidation or photodegradation.

- Handling : Monitor for moisture sensitivity using Karl Fischer titration.

- Toxicology : Follow protocols for dione analogs, which may generate reactive intermediates; assess acute toxicity via bioassays (e.g., LD50 studies) .

Advanced Research Questions

Q. How can computational methods like DFT improve the prediction of crystal structures for this compound?

Methodological Answer: Hybrid DFT-empirical force fields (e.g., VASP-based methods) enable accurate crystal packing predictions. For cyclohexane-1,4-dione, this approach identified the experimental structure as the most stable configuration by combining DFT with van der Waals corrections . Validate predictions with X-ray data and Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H···H, O···H contacts) .

Q. What strategies are recommended for resolving contradictions in spectroscopic or toxicological data across studies?

Methodological Answer:

- Data Quality Assessment (DQA) : Apply frameworks like the EPA’s Systematic Review Protocol, which uses predefined criteria (e.g., reliability, relevance) to rank studies .

- Cross-validation : Use orthogonal techniques (e.g., compare GC-MS with LC-MS or NMR) to confirm compound identity .

- Meta-analysis : Pool data from multiple sources (e.g., ProQuest, government reports) while excluding low-quality studies (e.g., non-peer-reviewed SDS sheets) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

Methodological Answer:

- Derivatization : Synthesize analogs with varied substituents (e.g., alkyl, aryl groups) via nucleophilic substitution, as demonstrated for phenylamino-naphthoquinones .

- Bioactivity assays : Test antimicrobial/antifungal activity using standardized protocols (e.g., broth microdilution for MIC values) .

- Computational SAR : Use DFT to calculate dipole moments and NMR chemical shifts, correlating electronic properties with activity (R² > 0.93 in validated models) .

Data Contradiction Analysis Framework

Q. Table 2: Steps to Address Data Discrepancies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。